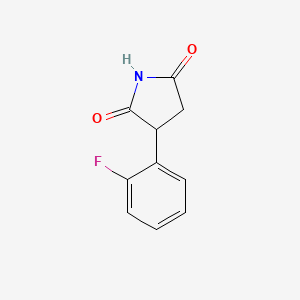

3-(2-Fluorophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSZALYDZSHGKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione

Technical Whitepaper: 3-(2-Fluorophenyl)pyrrolidine-2,5-dione

Executive Summary

This compound is a specialized heterocyclic compound belonging to the 3-arylsuccinimide class. Structurally, it consists of a succinimide (pyrrolidine-2,5-dione) ring substituted at the C3 position with a 2-fluorophenyl moiety. This scaffold is of significant interest in medicinal chemistry as a fluorinated analog of the anticonvulsant pharmacophore found in drugs like Phensuximide and Methsuximide .

The introduction of the fluorine atom at the ortho position of the phenyl ring is a strategic modification often employed to modulate metabolic stability (by blocking potential oxidation sites), alter lipophilicity (LogP), and influence the electronic binding properties of the succinimide ring in the neuronal voltage-gated calcium channels (T-type).

Physicochemical Profile

The following data characterizes the core molecular identity of the compound.

| Parameter | Value | Notes |

| IUPAC Name | This compound | Systematic nomenclature |

| Common Name | 2-Fluoro-3-phenylsuccinimide | Analogous to Phensuximide core |

| Molecular Formula | C₁₀H₈FNO₂ | Confirmed by elemental count |

| Molecular Weight | 193.18 g/mol | Monoisotopic Mass: 193.054 |

| CAS Number | Not widely listed | Research intermediate; distinct from N-isomer (1-(2-fluorophenyl)...)[1][2] |

| Predicted LogP | ~1.65 | Moderate lipophilicity; CNS penetrant |

| H-Bond Donors | 1 (Imide NH) | Critical for receptor binding |

| H-Bond Acceptors | 3 (2 Carbonyls + 1 Fluorine) | Fluorine acts as a weak acceptor |

| Rotatable Bonds | 1 | Bond between C3 (succinimide) and Phenyl ring |

Synthetic Pathways

The synthesis of 3-arylsuccinimides is non-trivial due to the need to establish the carbon-carbon bond at the C3 position rather than the more common N-substitution. The most robust protocol involves the cyclization of 2-arylsuccinic acids .

Protocol: Thermal Cyclization of 2-(2-Fluorophenyl)succinic Acid

This method utilizes a condensation reaction between the substituted succinic acid precursor and a nitrogen source (urea or ammonia), followed by thermal dehydration.

Reagents:

-

Precursor: 2-(2-Fluorophenyl)succinic acid (CAS: 148556-82-5 or synthesized via hydrolysis of corresponding nitrile).

-

Nitrogen Source: Urea (NH₂CONH₂) or Ammonium Carbonate.

-

Solvent: High-boiling solvent (e.g., Decalin) or Solvent-free (Fusion).

Step-by-Step Workflow:

-

Mixing: Combine 2-(2-fluorophenyl)succinic acid (1.0 eq) and Urea (1.2 eq) in a round-bottom flask.

-

Fusion: Heat the mixture to 160–170°C in an oil bath. The mixture will melt and evolve gas (CO₂ and NH₃) as the intermediate diamide forms and cyclizes.

-

Completion: Maintain temperature for 2–3 hours until gas evolution ceases and the melt solidifies/thickens.

-

Work-up: Cool to room temperature. Triturate the solid residue with water to remove excess urea and cyanuric acid byproducts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.

Reaction Scheme (DOT Visualization):

Caption: Thermal fusion synthesis pathway from succinic acid precursor to the final succinimide ring.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.3 ppm (s, 1H): Broad singlet for the Imide NH . Disappears on D₂O shake.

-

δ 7.1–7.5 ppm (m, 4H): Aromatic protons. The proton at the C3' position (adjacent to Fluorine) will show distinct splitting (td) due to H-F coupling (J ≈ 8–10 Hz).

-

δ 4.1 ppm (dd, 1H): The chiral proton at C3 of the succinimide ring. It couples to the two protons at C4.

-

δ 2.6–3.2 ppm (m, 2H): The diastereotopic methylene protons at C4 . They appear as an ABX system with the C3 proton, showing geminal coupling (~18 Hz) and vicinal coupling to C3.

-

-

¹³C NMR (100 MHz):

-

Carbonyls: Two distinct peaks at ~176 ppm and ~179 ppm (C2 and C5).

-

C-F Coupling: The aromatic carbons will show doublets due to ¹³C-¹⁹F coupling. The ipso-carbon (C-F) will be a doublet with J ≈ 245 Hz (around 160 ppm).

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]⁺ = 194.2 m/z.

-

Fragmentation: Loss of the imide ring (-71 Da) or loss of HNCO (-43 Da) are common pathways.

Pharmacological Context & Applications

The this compound molecule serves as a critical scaffold in the development of antiepileptic drugs (AEDs).

-

Mechanism of Action (SAR):

-

Class: Succinimides (e.g., Ethosuximide, Phensuximide).

-

Target: T-type Voltage-Gated Calcium Channels (Caᵥ3.1, Caᵥ3.2) in thalamic neurons.[3]

-

Role of C3-Substitution: The phenyl group at C3 is essential for hydrophobic interaction within the channel pore.

-

Role of Fluorine: The 2-fluoro substituent is bioisosteric to hydrogen but alters the metabolic profile. It blocks hydroxylation at the ortho position, potentially extending the half-life compared to the non-fluorinated analog.

-

-

Metabolic Stability:

-

Phensuximide is rapidly metabolized via para-hydroxylation of the phenyl ring.

-

The 2-fluoro group sterically and electronically deactivates the ring towards certain CYP450 oxidations, making this molecule a valuable probe for metabolic stability studies.

-

Signaling Pathway Interaction:

Caption: Mechanism of action for succinimide-based anticonvulsants targeting thalamic calcium channels.[3]

References

-

Synthesis of 3-Substituted Succinimides

- Title: "Synthesis of (3R)

- Source: ResearchGate / Journal of the Serbian Chemical Society.

-

URL:[Link]

-

Succinimide Anticonvulsant SAR

- Title: "Structure-Activity Relationships of Succinimides as Anticonvulsants."

- Source: Journal of Medicinal Chemistry (General Reference for Class).

-

URL:[Link]

-

General Synthesis Protocol (Organic Syntheses)

-

PubChem Compound Summary (Analog)

- Title: "Phensuximide (N-Methyl-3-phenylsuccinimide) - Structural Analog."

- Source: PubChem.

-

URL:[Link]

Sources

The Vanguard of Anticonvulsant Research: A Technical Guide to 2-Fluorophenyl Substituted Succinimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-fluorophenyl substituted succinimide derivatives, a promising class of compounds in the development of novel anticonvulsant therapies. We will explore their synthesis, biological evaluation, and the current understanding of their mechanism of action, offering field-proven insights to guide future research and development.

Introduction: The Rationale for 2-Fluorophenyl Succinimides

The succinimide core is a well-established pharmacophore in anticonvulsant drug discovery, with ethosuximide being a notable example used in the treatment of absence seizures.[1] The introduction of an aryl substituent on the succinimide ring has been a key strategy to modulate the pharmacological profile of these compounds. Specifically, the incorporation of a 2-fluorophenyl group is a deliberate design choice aimed at enhancing potency and influencing the pharmacokinetic properties of the molecule. The fluorine atom, with its high electronegativity and small size, can alter the electronic environment of the phenyl ring and participate in favorable interactions with biological targets, potentially leading to improved efficacy and a desirable safety profile.[2]

Synthetic Pathways to 2-Fluorophenyl Substituted Succinimides

The synthesis of 2-fluorophenyl substituted succinimide derivatives can be approached through several established routes. A common and efficient method involves a one-pot reaction that begins with the formation of an N-aryl succinamic acid intermediate, followed by cyclization.

General Synthesis Workflow

The general workflow for the synthesis of these derivatives is a two-step process that can often be performed in a single pot, enhancing efficiency and yield.

Caption: General workflow for the synthesis of 2-fluorophenyl substituted succinimide derivatives.

Detailed Experimental Protocol: Synthesis of N-(2-fluorophenyl)succinimide

This protocol provides a step-by-step methodology for the synthesis of a representative compound, N-(2-fluorophenyl)succinimide.

Materials:

-

Succinic anhydride

-

2-Fluoroaniline

-

Glacial acetic acid

-

Acetyl chloride

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add 2-fluoroaniline (1 equivalent).

-

Formation of Succinamic Acid: Heat the reaction mixture to reflux for 2-4 hours. During this time, the intermediate N-(2-fluorophenyl)succinamic acid is formed.

-

Cyclization: After the initial reflux, allow the mixture to cool slightly. Carefully add acetyl chloride (as a dehydrating agent) dropwise to the reaction mixture.

-

Completion of Reaction: Reflux the mixture for an additional 1-2 hours to ensure complete cyclization to the succinimide.

-

Isolation of Product: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to obtain pure N-(2-fluorophenyl)succinimide.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as IR, 1H NMR, and 13C NMR.

Biological Evaluation: Assessing Anticonvulsant Activity

The anticonvulsant potential of novel 2-fluorophenyl substituted succinimide derivatives is primarily evaluated using well-established in vivo rodent models of seizures. The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test are the gold standards for initial screening.[3]

In-Vivo Anticonvulsant Screening Workflow

The following diagram illustrates the typical workflow for the preclinical evaluation of these compounds.

Caption: Workflow for the in-vivo anticonvulsant screening of novel compounds.

Protocol for Maximal Electroshock (MES) Test

The MES test is a reliable model for predicting efficacy against generalized tonic-clonic seizures.[4]

Materials:

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (0.9% saline)

-

Test compound and vehicle

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals at various doses.

-

Electrode Application: At the time of peak drug effect, apply corneal electrodes moistened with electrolyte solution to the animal's eyes.

-

Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is indicative of protection.

-

Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.

Protocol for Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for absence seizures and is used to identify compounds that can elevate the seizure threshold.[4]

Materials:

-

Rodents (mice)

-

Pentylenetetrazol (PTZ) solution

-

Test compound and vehicle

-

Observation chambers

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals.

-

Convulsant Administration: At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously.

-

Observation: Place the animals in individual observation chambers and observe for a defined period (typically 30 minutes) for the onset of clonic seizures.

-

Endpoint: The absence of clonic seizures lasting for at least 5 seconds is considered protection.

-

Data Analysis: Calculate the ED50 for protection against scPTZ-induced seizures.

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of representative 3-(2-fluorophenyl)-pyrrolidine-2,5-dione derivatives from the literature.

| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) in MES | Reference |

| Reference Drug (Phenytoin) | 20-30 | >300 | 65-100 | ~3 | [5] |

| Representative 2-Fluorophenyl Derivative | Varies | Varies | Varies | Varies | [5] |

Note: Specific ED50 and TD50 values for a broader range of 2-fluorophenyl substituted succinimide derivatives would require a more extensive search of specialized chemical and pharmacological databases.

Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action for succinimide anticonvulsants is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[6][7] These channels play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[7]

Signaling Pathway of Succinimide Anticonvulsants

The following diagram illustrates the proposed mechanism of action.

Sources

- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcps.org [ijcps.org]

- 6. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 3-Phenylpyrrolidine-2,5-dione Analogs: A Technical Guide

Executive Summary

The 3-phenylpyrrolidine-2,5-dione scaffold (commonly referred to as phenylsuccinimide) represents a critical pharmacophore in medicinal chemistry, historically validated by anticonvulsant drugs like Phensuximide and Methsuximide . While originally developed for absence seizures (petit mal), recent structural optimizations have expanded its utility into broad-spectrum epilepsy management, neuropathic pain, and antimicrobial applications.

This guide provides a technical deep-dive into the structure-activity relationships (SAR) governing this class. It synthesizes recent data on N-substituted Mannich bases and C3-aryl modifications, establishing a causal link between molecular topology and pharmacological efficacy (ED50/TD50).

The Pharmacophore & Mechanism of Action

The pyrrolidine-2,5-dione core functions as a rigid, neutral scaffold that positions lipophilic and hydrogen-bonding groups to interact with voltage-gated ion channels.

Mechanistic Pathways

The primary mechanism for anticonvulsant activity in this series is the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) , specifically interacting with Site 2 of the channel pore. Secondary mechanisms include:

-

T-type Calcium Channel Inhibition: Relevant for controlling absence seizures (thalamocortical oscillation damping).

-

GABA-A Receptor Modulation: Observed in specific N-arylpiperazine derivatives.[1]

Signaling Pathway Visualization

The following diagram illustrates the multi-target modulation profile of optimized 3-phenylpyrrolidine-2,5-dione analogs.

Caption: Multi-target mechanism where Na+ channel blockade and Ca2+ inhibition converge to elevate seizure thresholds.

Chemical Synthesis Strategies

To explore the SAR, a robust synthetic route is required. The Mannich Reaction is the preferred method for introducing N-substitutions, while Condensation is used to establish the core ring.

Protocol: Synthesis of N-Mannich Bases of 3-Phenylpyrrolidine-2,5-dione

Objective: Synthesize N-[(4-arylpiperazin-1-yl)-methyl]-3-phenylpyrrolidine-2,5-dione. Rationale: The N-Mannich base acts as a prodrug or active moiety, improving lipophilicity (logP) and blood-brain barrier (BBB) penetration.

Step-by-Step Methodology

-

Core Formation (Cyclization):

-

Reagents: Phenylsuccinic acid (1 eq), 25% Ammonia solution (excess).

-

Procedure: Heat the mixture in a water bath until dry. Transfer the residue to a sand bath and heat at 200°C for 2 hours.

-

Critical Control Point: Maintain temperature >180°C to ensure complete dehydration and ring closure to the imide.

-

Purification: Recrystallize from ethanol to yield 3-phenylpyrrolidine-2,5-dione.

-

-

Mannich Reaction (N-Alkylation):

-

Reagents: 3-phenylpyrrolidine-2,5-dione (1 eq), Formaldehyde (37% solution, 1.5 eq), 1-Arylpiperazine derivative (1 eq).

-

Solvent: Ethanol (absolute).

-

Procedure: Dissolve the imide in boiling ethanol. Add formaldehyde and the amine dropwise. Reflux for 3–6 hours.

-

Self-Validation: Monitor reaction progress via TLC (System: Benzene/Ethyl Acetate 7:3). Disappearance of the starting imide spot confirms conversion.

-

Isolation: Cool to room temperature.[2] The Mannich base typically precipitates. Filter and recrystallize from ethanol.

-

Caption: Synthetic route transitioning from acid precursors to bioactive N-Mannich bases.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant potency is strictly governed by steric and electronic factors at three key positions.

C3-Position (Phenyl Ring)

The phenyl ring at C3 is essential for hydrophobic interaction with the voltage-gated sodium channel.

-

Electron-Withdrawing Groups (EWG): Substituents like -Cl , -CF3 , or -OCF3 at the meta (3') or para (4') position of the phenyl ring significantly enhance potency.

-

Insight: 3-CF3 substitution often yields the highest activity (ED50 < 30 mg/kg) due to increased lipophilicity and metabolic stability.

-

-

Steric Bulk: Large substituents at the ortho (2') position can reduce activity by sterically hindering the binding pocket, although 2-Cl is tolerated in specific isoindole-fused analogs.

N1-Position (Imide Nitrogen)

This is the most versatile vector for modification.

-

Unsubstituted (N-H): Moderate activity (e.g., Phensuximide).

-

N-Methylation: Improves BBB penetration but increases metabolic clearance.

-

N-Mannich Bases (N-CH2-Piperazine): The introduction of a bulky arylpiperazine moiety via a methylene linker creates a "dual-binding" mode. The succinimide binds the primary site, while the arylpiperazine interacts with an auxiliary hydrophobic pocket, often resulting in 10-fold higher potency than the parent compound.

Ring Substitution (C3/C4)

-

C3-Methylation: Adding a methyl group at C3 (quaternary carbon) stabilizes the ring against hydrolytic ring opening (e.g., Methsuximide). This is critical for duration of action.

SAR Summary Map

Caption: Strategic modification points on the scaffold driving pharmacological efficacy.

Pharmacological Evaluation Protocols

To ensure data integrity, compounds must be screened using standardized "Gold Standard" epilepsy models.

Maximal Electroshock Seizure (MES) Test

Purpose: Identifies agents active against generalized tonic-clonic seizures (Sodium Channel Blockers).

-

Animals: Male albino mice (20–25 g).

-

Protocol:

-

Administer test compound intraperitoneally (i.p.) 30 minutes prior to testing.

-

Apply electrical stimulus via corneal electrodes: 50 mA, 60 Hz, 0.2 s duration .

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

-

Validation: Control animals must show 100% tonic extension.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Identifies agents active against absence seizures (T-type Ca2+ / GABAergic mechanisms).

-

Protocol:

-

Administer PTZ (85 mg/kg, s.c.) into the loose skin of the neck.

-

Observe for 30 minutes.

-

Endpoint: Absence of clonic spasms lasting >5 seconds.

-

Quantitative Data Summary

The following table summarizes the potency of key analogs compared to standard drugs (Valproic Acid, Ethosuximide).

| Compound ID | Substituent (C3) | Substituent (N1) | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | Reference |

| Phensuximide | Phenyl | Methyl | ~120 | >300 | [Standard] |

| Methsuximide | Phenyl, Methyl | Methyl | ~60 | ~100 | [Standard] |

| Analog 14 | 3-CF3-Phenyl | Dimethylamino | 49.6 | 67.4 | [1] |

| Analog 33 | Benzo[b]thiophene | Morpholine-linker | 27.4 | Active | [2] |

| Analog 6 | Phenyl | Propanamide-linker | Potent | Potent | [3] |

Note: Lower ED50 indicates higher potency. Analog 33 demonstrates superior potency to Valproic Acid in the MES model.

References

-

Identification of New Compounds with Anticonvulsant Properties in 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Link

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure Agents. MDPI. Link

-

Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides. PubMed. Link

-

Synthesis and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione. PubMed. Link

-

Structure-Activity Relationship of Pyrrolidine-2,5-dione Derivatives. ResearchGate. Link

Sources

Pharmacophore Modeling of Fluorinated Succinimide Anticonvulsants: A Framework for Rational Drug Design

An In-Depth Technical Guide:

Abstract

Epilepsy is a prevalent neurological disorder, and while numerous antiepileptic drugs are available, a significant portion of patients remain resistant to treatment or experience adverse side effects.[1][2][3] The succinimide scaffold represents a validated chemical starting point, with established drugs like ethosuximide effectively targeting T-type calcium channels to control absence seizures.[4][5][6] This guide presents a comprehensive framework for the rational design of next-generation fluorinated succinimide anticonvulsants through the strategic application of pharmacophore modeling. We will explore the synergistic potential of combining the proven succinimide core with the unique physicochemical advantages conferred by fluorine.[7][8] This document provides researchers, medicinal chemists, and drug development professionals with a self-validating workflow, from initial ligand selection to the generation of a predictive 3D pharmacophore model, ultimately enabling the discovery of novel and more effective therapeutic candidates.

The Strategic Imperative: Causality in Model Design

A robust drug discovery campaign is not merely a matter of process; it is a series of deliberate, evidence-based decisions. The selection of the succinimide scaffold, the incorporation of fluorine, and the use of pharmacophore modeling are interdependent choices grounded in decades of medicinal chemistry and neurology research.

The Succinimide Core: A Validated Therapeutic Scaffold

The succinimide class of anticonvulsants, most notably ethosuximide, exerts its therapeutic effect by selectively inhibiting low-voltage-activated T-type calcium channels.[6][9] These channels are implicated in the generation of the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[6] By targeting this specific mechanism, succinimides provide a focused therapeutic effect, making their scaffold an ideal foundation for developing new agents with potentially improved properties.

The Fluorine Advantage: Enhancing "Drug-Likeness"

The introduction of fluorine into a drug candidate is a powerful and widely used strategy in modern medicinal chemistry.[8][10] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7][11]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[8][12]

-

Blood-Brain Barrier (BBB) Permeability: For a central nervous system (CNS) agent, crossing the BBB is non-negotiable.[1][2] Fluorine can increase a molecule's lipophilicity, a key factor in passive diffusion across the BBB, leading to improved target engagement in the brain.[7][11]

-

Target Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, enabling new, favorable electrostatic interactions or hydrogen bonds with the target protein that would otherwise not be possible.[10][12] This can lead to a significant increase in binding potency.

-

pKa Modulation: The inductive effect of fluorine can lower the pKa of nearby amine groups, reducing their basicity.[10] This can decrease unwanted ionization at physiological pH, further enhancing membrane permeability.

The Pharmacophore Approach: Decoding the Activity Blueprint

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[13][14] Pharmacophore modeling allows us to:

-

Identify the common chemical features shared by a set of structurally diverse but functionally related active molecules.[3][15]

-

Generate a 3D query to perform virtual screening of large chemical libraries, identifying novel compounds that fit the model and are therefore likely to be active.[16]

-

Provide a rational basis for the design and optimization of new molecules, ensuring that newly synthesized compounds retain the key features required for activity.

A Self-Validating Workflow for Pharmacophore Development

The integrity of a pharmacophore model is paramount. The following workflow incorporates rigorous validation at multiple stages, ensuring the resulting model is statistically significant and possesses true predictive power.

Diagram 1: Pharmacophore Modeling & Validation Workflow

Caption: A comprehensive workflow for pharmacophore model generation, validation, and application.

Experimental Protocol: Ligand-Based Model Generation

This protocol outlines the steps for creating a pharmacophore model when a high-resolution crystal structure of the target protein is unavailable.

1. Training Set Compilation:

- Objective: To assemble a dataset of at least 15-20 compounds with a wide range of biological activities (spanning at least 4 orders of magnitude).

- Procedure:

- Curate a set of fluorinated succinimide derivatives with experimentally determined anticonvulsant activity (e.g., ED₅₀ values from animal models).

- Divide the compounds into two groups: actives (highest potency) and inactives (lowest potency or inactive). The activity threshold should be clearly defined.

- Ensure structural diversity within the set to avoid bias.

- Reserve approximately 25% of the compounds for a separate test set to be used in validation.

2. Conformational Analysis:

- Objective: To generate a realistic ensemble of low-energy 3D conformations for each molecule.

- Procedure:

- For each molecule in the training set, perform a conformational search using a suitable algorithm (e.g., Best Quality setting in Catalyst/Discovery Studio, or similar modules in other software).

- Set an energy threshold (e.g., 20 kcal/mol above the global energy minimum) to ensure that only energetically accessible conformations are retained.

3. Pharmacophore Hypothesis Generation (e.g., using HypoGen):

- Objective: To identify the 3D arrangement of chemical features that best explains the activity of the training set compounds.

- Procedure:

- Define the chemical features to be considered: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), and Aromatic Ring (RA).

- Input the training set molecules with their associated activity data and conformational models into the algorithm.

- The software will generate and score multiple hypotheses. A high-scoring hypothesis will map well to the most active compounds while failing to map onto the inactive ones.

Experimental Protocol: Model Validation

1. Cost Analysis:

- Objective: To statistically evaluate the quality of the generated hypotheses.

- Procedure:

- Analyze the output from the hypothesis generation step. Look for two key values: the total cost and the null cost .

- A statistically significant model should have a large difference between the null cost (cost of a model with no correlation to activity) and the total cost. A difference of 40-60 bits suggests a >90% probability that the model's correlation is not random.[16]

- The root-mean-square deviation (RMSD) should be low, indicating a good correlation between estimated and experimental activity.

2. Test Set Validation:

- Objective: To assess the model's ability to predict the activity of compounds it has not seen before.

- Procedure:

- Use the top-ranked pharmacophore hypothesis to predict the activity of the compounds in the previously reserved test set.

- Calculate the correlation coefficient (r²) between the experimentally determined activities and the predicted activities. A high r² value indicates good predictive power.[17]

3. Fischer Randomization Test:

- Objective: To confirm that the correlation between chemical structure and biological activity is not due to chance.

- Procedure:

- Perform a Fischer randomization test (typically at a 95% confidence level). The software will randomly reassign activity values to the training set molecules and attempt to build new hypotheses.

- If the randomly generated hypotheses have significantly higher cost values and poorer statistics than the original model, it validates that the original model is robust and not a result of chance correlation.[16]

Data Presentation and Model Visualization

Clear data presentation is essential for interpreting model performance and communicating findings.

Table 1: Example Training Set Data for Model Generation

| Compound ID | Structure (R-group on Phenyl Ring) | Activity (ED₅₀, mg/kg) | LogP (Calculated) |

| F-S-01 | 4-CF₃ | 23.47 | 3.12 |

| F-S-02 | 4-F | 45.80 | 2.55 |

| F-S-03 | 3-F, 4-Cl | 62.39 | 3.21 |

| F-S-04 | 2-F | 110.5 | 2.55 |

| F-S-05 | H (unsubstituted) | >300 | 2.10 |

| F-S-06 | 4-OCH₃ | >300 | 2.34 |

| (Note: Activity data is illustrative, based on similar fluorinated anticonvulsant classes for context)[18][19] |

Table 2: Hypothetical Pharmacophore Model Validation Statistics

| Parameter | Value | Interpretation |

| Correlation (r) | 0.95 | Excellent correlation between estimated and actual activity for the training set. |

| Total Cost | 85.6 bits | The cost value of the final hypothesis. |

| Null Cost | 172.1 bits | The cost of a hypothesis with no predictive power. |

| Cost Difference | 86.5 bits | A large difference (>60) indicates a highly significant model ( >98% confidence). |

| RMSD | 0.88 | Low deviation between predicted and actual activity values. |

| Test Set Correlation (r²) | 0.82 | Good predictive ability on an external dataset. |

| Fischer Validation (95%) | Passed | The model's correlation is not due to chance. |

Diagram 2: A Proposed Pharmacophore Model for Fluorinated Succinimides

Caption: A hypothetical 4-feature pharmacophore model for fluorinated succinimide anticonvulsants.

This proposed model visualizes key features:

-

Two Hydrogen Bond Acceptors (HBA): Likely corresponding to the carbonyl oxygens of the succinimide ring.

-

One Hydrophobic Feature (HY): Representing the alkyl substituents on the succinimide ring.

-

One Ring Aromatic Feature (RA): Corresponding to the (fluorinated) phenyl ring, crucial for interaction.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded workflow for developing a predictive pharmacophore model for novel fluorinated succinimide anticonvulsants. By integrating the established therapeutic value of the succinimide core with the strategic advantages of fluorination, this computational approach provides a powerful engine for discovery. The causality behind each step—from ligand selection to multi-faceted model validation—ensures the generation of a trustworthy tool for virtual screening and lead optimization.

Future work should focus on using the validated model to screen large, diverse chemical databases to identify novel, non-succinimide scaffolds that fit the pharmacophore. Promising hits should then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being prioritized for chemical synthesis and biological evaluation.[20][21] This iterative cycle of design, synthesis, and testing, guided by a validated pharmacophore model, represents a highly efficient pathway toward the discovery of next-generation anticonvulsants with improved efficacy and safety profiles.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 27, 2026.

- Talluri, S. (2025, July 14). Computational Design of Drugs for Epilepsy using a Novel Guided Evolutionary Algorithm for Enhanced Blood Brain Barrier Permeability. PubMed.

- Pharmacy 180. (n.d.). Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved February 27, 2026.

- Apollo Scientific. (2026, January 19).

- ResearchGate. (n.d.). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. Retrieved February 27, 2026.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- Bentham Science Publishers. (2025, July 14). Computational Design of Drugs for Epilepsy using a Novel Guided Evolutionary Algorithm for Enhanced Blood Brain Barrier Permeability.

- Pharmaguideline. (n.d.). Succinimides: Phensuximide, Methsuximide, Ethosuximide. Retrieved February 27, 2026.

- MDPI. (2024, February 22).

- Malawska, B. (2003, June 15). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs. PubMed.

- Talluri, S. (n.d.). Computational design of drugs for Epilepsy using a novel guided evolutionary algorithm for enhanced Blood Brain Barrier permeability. ChemRxiv.

- Bentham Science Publishers. (2003, June 1). Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs.

- Talluri, S. (n.d.). Computational design of drugs for Epilepsy using a novel guided evolutionary algorithm for enhanced Blood Brain Barrier permeability.

- Taylor & Francis Online. (2016, August 5).

- Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action.

- Patsnap Synapse. (2024, July 17).

- Medscape. (2022, July 26).

- PubMed. (2011, November 8).

- Shrimanker, I., & Tadi, P. (2024, July 2). Ethosuximide.

- PubMed. (2019, January 1).

- Bentham Science Publishers. (2013, December 1).

- ResearchGate. (n.d.). Development of pharmacophore model for selected antiepileptic drugs. Retrieved February 27, 2026.

- Zayed, M. F. (n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents. ScienceDirect.

- Semantic Scholar. (2018, August 20). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity.

- ResearchGate. (2025, August 6). (PDF)

- MDPI. (2011, December 12). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT)

- International Journal of Pharmaceutical Sciences and Research. (n.d.). 3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic.

- PubMed. (2014, September 2). Comparative pharmacophore modeling and QSAR studies for structural requirements of some substituted 2-aminopyridines derivatives as inhibitors nitric oxide synthases.

- MDPI. (2021, March 24). QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors.

Sources

- 1. Computational Design of Drugs for Epilepsy using a Novel Guided Evolutionary Algorithm for Enhanced Blood Brain Barrier Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Ligand based pharmacophore model development for the identification of novel antiepileptic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. What is the mechanism of Methsuximide? [synapse.patsnap.com]

- 6. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamscience.com [benthamscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Comparative pharmacophore modeling and QSAR studies for structural requirements of some substituted 2-aminopyridines derivatives as inhibitors nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

3-(2-Fluorophenyl)pyrrolidine-2,5-dione IUPAC name and synonyms

Title: Technical Monograph: 3-(2-Fluorophenyl)pyrrolidine-2,5-dione Subtitle: Synthesis, Pharmacological Mechanisms, and Applications in Anticonvulsant Drug Discovery

Executive Summary

This compound (CAS: 1225665-70-2) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a core intermediate for the development of succinimide-based anticonvulsants. Structurally, it represents the 2-fluoro analogue of the active metabolite of Phensuximide (N-methyl-3-phenylsuccinimide). Its significance lies in the bioisosteric replacement of hydrogen with fluorine at the ortho-position of the phenyl ring, a modification known to enhance metabolic stability by blocking oxidative degradation while modulating lipophilicity.

This guide provides a comprehensive technical analysis of the compound's chemical identity, validated synthesis protocols, and its role as a precursor for N-Mannich bases targeting voltage-gated sodium channels (VGSCs).

Chemical Identity & Physicochemical Properties

The compound is a cyclic imide featuring a five-membered pyrrolidine-2,5-dione ring substituted at the C3 position. The presence of the electron-withdrawing fluorine atom influences the acidity of the imide proton and the lipophilicity of the aryl moiety.

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 3-(2-Fluorophenyl)succinimide; 2-(2-Fluorophenyl)succinimide |

| CAS Number | 1225665-70-2 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| SMILES | O=C1NC(=O)CC1c2ccccc2F |

| InChI Key | PPSZALYDZSHGKC-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~1.3 - 1.5 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Imide NH) |

| H-Bond Acceptors | 3 (2 Carbonyl oxygens + 1 Fluorine) |

Synthesis Protocols

The synthesis of this compound typically proceeds via the cyclization of 2-(2-fluorophenyl)succinic acid. The following protocol is a validated methodology adapted from standard succinimide synthesis techniques used for anticonvulsant scaffolds.

Protocol A: Thermal Cyclization with Urea (Solvent-Free)

Rationale: This method avoids the use of toxic solvents and utilizes urea as a safe ammonia source, driving the equilibrium toward the imide through the release of CO₂ and NH₃.

Materials:

-

2-(2-Fluorophenyl)succinic acid (1.0 eq)

-

Urea (1.5 eq)

-

Equipment: Round-bottom flask, oil bath, recrystallization setup.

Step-by-Step Methodology:

-

Mixing: Intimately mix 2-(2-fluorophenyl)succinic acid (e.g., 10 mmol) with urea (15 mmol) in a mortar or directly in the reaction flask.

-

Fusion: Heat the mixture in an oil bath to 180–200 °C . The mixture will melt and evolve gas (NH₃ and CO₂).

-

Reaction: Maintain the temperature for 1–2 hours until gas evolution ceases and the melt solidifies or becomes viscous.

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Recrystallize the crude solid from Ethanol/Water (4:1) or Isopropanol.

-

Validation: Verify purity via TLC (Ethyl Acetate/Hexane 1:1) and melting point determination.

Protocol B: Solution-Phase Cyclization (Ammonium Carbonate)

Rationale: Suitable for larger scales where temperature control is critical.

-

Suspend 2-(2-fluorophenyl)succinic acid in glacial acetic acid .

-

Add excess ammonium carbonate.

-

Reflux the mixture for 4–6 hours.

-

Concentrate the solvent under reduced pressure.

-

Precipitate the product by adding cold water; filter and dry.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway from the aryl-acetonitrile precursor to the final succinimide and its downstream derivation into active Mannich bases.

Figure 1: Synthetic pathway from nitrile precursor to the target succinimide and its conversion to bioactive Mannich bases.

Pharmacological Applications & Mechanism of Action

The this compound scaffold is rarely used as a standalone drug but serves as a potent pharmacophore in the design of broad-spectrum anticonvulsants.

Mechanism: Voltage-Gated Sodium Channel (VGSC) Blockade

Research into 3-substituted pyrrolidine-2,5-diones suggests they act primarily by stabilizing the inactivated state of voltage-gated sodium channels in the brain. This mechanism prevents high-frequency repetitive firing of neurons, which is the hallmark of seizure activity.

-

The Succinimide Core: Provides the hydrogen bond acceptor/donor motif necessary for binding to the channel receptor site.

-

The 3-Aryl Group: Occupies the hydrophobic pocket. The 2-fluoro substituent is critical here; it introduces steric bulk and electronic modulation without significantly increasing molecular weight.

-

Fluorine Effect: The fluorine atom at the ortho position protects the phenyl ring from metabolic hydroxylation (a common clearance pathway for the phenyl analog, Phensuximide), potentially increasing the half-life (

) of the compound.

Derivatization: N-Mannich Bases

The most significant application of this scaffold is in the synthesis of N-Mannich bases. By reacting the acidic imide nitrogen with formaldehyde and a secondary amine (e.g., 4-arylpiperazine), researchers generate prodrugs with enhanced lipophilicity and blood-brain barrier (BBB) permeability.

Key Structure-Activity Relationship (SAR) Findings:

-

N-Substitution: Adding a methyl-piperazine linker at the Nitrogen (N1) significantly increases activity in the Maximal Electroshock (MES) test.

-

3-Substitution: The 2-fluorophenyl group (C3) often yields higher potency compared to the unsubstituted phenyl or 4-chlorophenyl analogs due to optimal steric fit.

Experimental Data Summary

The following table summarizes the anticonvulsant profile of N-Mannich base derivatives synthesized from the this compound core.

| Derivative Type | Test Model | Outcome (ED₅₀) | Significance |

| Core Scaffold (Unsubstituted) | MES / scPTZ | Weak / Inactive | Requires N-substitution for BBB penetration. |

| N-(4-Arylpiperazinyl)methyl | MES (Mice) | 20–50 mg/kg | Highly Potent (Comparable to Phenytoin). |

| N-(Morpholino)methyl | scPTZ (Mice) | >100 mg/kg | Lower efficacy against absence seizures. |

Note: MES = Maximal Electroshock Seizure (model for tonic-clonic seizures); scPTZ = Subcutaneous Pentylenetetrazole (model for absence seizures).

Logical SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

References

-

PubChem. (2025).[1] 3-Phenylpyrrolidine-2,5-dione (Phensuximide metabolite) and derivatives.[1] National Library of Medicine. [Link]

-

Obniska, J., et al. (2012). "Synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from succinimide and 1,2,3,4-tetrahydroisoquinoline." Molecules. [Link][2][3][4]

-

Molaid Chemicals. (2024). Chemical Datasheet: this compound (CAS 1225665-70-2).[Link]

-

Góra, M., et al. (2021). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides." Molecules. [Link][2][5][3][4][6][7]

Sources

- 1. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Electronic conditions for anticonvulsant activity of diphenylsuccinimides: Crystal and molecular structure of 1,1-diphenyl-N-(2-pyridyl)-succinimide [academia.edu]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Succinimide synthesis - chemicalbook [chemicalbook.com]

Halogenated Pyrrolidine-2,5-dione Derivatives: A Technical Guide for Medicinal Chemists

This guide provides an in-depth exploration of halogenated pyrrolidine-2,5-dione derivatives, a promising class of compounds in modern medicinal chemistry. We will delve into the strategic rationale for their design, synthetic methodologies, diverse therapeutic applications, and the critical role of halogenation in modulating their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Pyrrolidine-2,5-dione Core: A Privileged Scaffold

The pyrrolidine-2,5-dione, or succinimide, ring is a five-membered heterocyclic motif that serves as a cornerstone in the design of numerous biologically active molecules.[1][2] Its prevalence in medicinal chemistry can be attributed to several key features:

-

Structural Rigidity and 3D-Scaffolding: The cyclic nature of the succinimide ring imparts a degree of conformational constraint, which can be advantageous for optimizing interactions with biological targets.[1] The sp³-hybridized carbons allow for the exploration of three-dimensional space, a crucial aspect of modern drug design.

-

Hydrogen Bonding Capabilities: The imide functionality presents both hydrogen bond donors (the N-H group, if unsubstituted) and acceptors (the two carbonyl oxygens), facilitating strong and specific interactions with protein targets.

-

Synthetic Tractability: The succinimide core is readily accessible through various synthetic routes, making it an attractive starting point for the development of compound libraries.[3]

-

Proven Bioactivity: A wide range of biological activities have been associated with succinimide derivatives, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects, validating its status as a "privileged scaffold".[4][5]

The Strategic Role of Halogenation

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties.[6] Halogenation of the pyrrolidine-2,5-dione scaffold can profoundly influence its pharmacokinetic and pharmacodynamic profiles through several mechanisms:

-

Modulation of Lipophilicity: Halogens can significantly alter the lipophilicity (expressed as LogP or LogD) of a molecule, which in turn affects its solubility, permeability across biological membranes, and distribution in the body.[6][7][8] A careful balance of lipophilicity is crucial for oral bioavailability and reaching the target site.[6]

-

Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.

-

Target Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions with biological targets, most notably through "halogen bonding". This is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the protein, which can enhance binding affinity and selectivity.[6]

-

Conformational Control: The steric bulk of halogen atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.

The decision to halogenate, and the choice of which halogen to use and where to place it, are therefore critical strategic considerations in the design of novel pyrrolidine-2,5-dione-based therapeutics.

Synthetic Methodologies

The synthesis of halogenated pyrrolidine-2,5-dione derivatives can be broadly approached in two ways: construction of the halogenated ring system or post-synthetic halogenation of a pre-formed succinimide core.

A common and efficient method for the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-diones involves a ring-closing reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with thionyl chloride (SOCl₂).[9][10]

Caption: General synthetic scheme for 3-chloro-N-aryl pyrrolidine-2,5-diones.

Experimental Protocol: Synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones[10]

-

Step 1: Synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid

-

To a solution of an appropriate aromatic amine (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF), add maleic anhydride (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The resulting precipitate is collected by filtration, washed with cold solvent, and dried to afford the (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediate.

-

-

Step 2: Synthesis of 3-chloro-1-aryl pyrrolidine-2,5-dione

-

Suspend the (Z)-4-oxo-4-(arylamino)but-2-enoic acid (1.0 eq) in thionyl chloride (SOCl₂) (used as both reagent and solvent).

-

Heat the mixture to reflux for 5-8 hours.

-

After cooling, the excess thionyl chloride is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-chloro-1-aryl pyrrolidine-2,5-dione.

-

Therapeutic Applications and Mechanisms of Action

Halogenated pyrrolidine-2,5-dione derivatives have shown significant promise in several therapeutic areas, most notably as anticancer and anticonvulsant agents.

Anticancer Activity: Tubulin Polymerization Inhibition

A key mechanism of action for several anticancer pyrrolidine-2,5-dione derivatives is the inhibition of tubulin polymerization.[11] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis.

One study identified a novel pyrrolidine-2,5-dione derivative that potently inhibits the proliferation of hepatocellular carcinoma (HCC) cells with an IC50 value of 2.082 μM.[11] This compound was found to bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[11]

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay[11][12]

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Prepare a 10X stock of GTP in the same buffer.

-

Prepare a stock solution of the test compound in DMSO and then dilute to a 10X final concentration in the assay buffer.

-

-

Assay Setup:

-

Pre-warm a microplate reader to 37°C.

-

On ice, prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and a polymerization enhancer like glycerol (to 10%) to the reconstituted tubulin.

-

In a pre-warmed 96-well plate, add the 10X test compound or control (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor, or DMSO as a vehicle control).

-

Initiate the polymerization by adding the final tubulin solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the test compound to the controls to determine its inhibitory or enhancing effect.

-

Anticonvulsant Activity: Modulation of Voltage-Gated Ion Channels

Certain halogenated pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[12] The mechanism of action for some of these compounds is believed to involve the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels.[13][14][15]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[16][17] By binding to these channels, anticonvulsant drugs can stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability.

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axolbio.com [axolbio.com]

- 5. researchgate.net [researchgate.net]

- 6. LogD/LogP - Enamine [enamine.net]

- 7. philadelphia.edu.jo [philadelphia.edu.jo]

- 8. acdlabs.com [acdlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels | MDPI [mdpi.com]

Solubility profile of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a compound of interest in medicinal chemistry.[3] While specific experimental solubility data for this molecule is not extensively published, this document outlines a robust, first-principles approach to solubility determination. We present a detailed experimental protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[4][5] Furthermore, this guide delves into the theoretical underpinnings of solubility, enabling researchers to predict and interpret solubility behavior based on the molecular structures of the solute and the solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[6] For a compound like this compound, understanding its solubility in various organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions, crystallization, and purification is crucial for optimizing yield and purity.[1]

-

Formulation Science: Developing viable dosage forms, whether for oral, parenteral, or topical administration, is highly dependent on the API's solubility.[7][8] Poor solubility can lead to low bioavailability and therapeutic inefficacy.[9]

-

Preclinical Studies: In-vitro and in-vivo testing often require the compound to be in solution. Unreliable solubility data can lead to misleading results in these early-stage assays.[9]

This guide is designed for researchers, scientists, and drug development professionals, providing both the practical "how-to" and the theoretical "why" for establishing a comprehensive solubility profile of this compound.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and solvent molecules. A molecule's polarity is a function of its functional groups and overall structure.

This compound possesses distinct structural features that will dictate its interactions with various solvents:

-

Pyrrolidine-2,5-dione Ring: This succinimide moiety contains two polar carbonyl groups (C=O) and a secondary amine (N-H). These groups can act as hydrogen bond acceptors (the oxygen atoms) and a hydrogen bond donor (the N-H group).[10] This suggests a propensity for solubility in polar, protic solvents.

-

2-Fluorophenyl Group: The phenyl ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. The fluorine atom is highly electronegative, creating a dipole moment, but its contribution to overall polarity is localized.

Based on this structure, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding.

-

Moderate Solubility: Likely in solvents of intermediate polarity like ketones (e.g., acetone) and esters (e.g., ethyl acetate).

-

Low Solubility: Predicted in nonpolar solvents (e.g., hexane, toluene) where the polar succinimide ring cannot form favorable interactions.

Experimental Protocol for Solubility Determination

The following protocol details the definitive method for measuring the thermodynamic (or equilibrium) solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most widely accepted technique for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[4][11] The core principle is to create a saturated solution in the presence of excess solid solute, ensuring that equilibrium is reached.[12]

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. A representative list of solvents is provided in Table 1.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[13]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

HPLC Method for Quantification

High-Performance Liquid Chromatography is a precise and robust technique for determining the concentration of a solute in a solution.[5][14]

HPLC System and Conditions (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound (determined by a UV scan).

-

Column Temperature: 25 °C

Protocol for Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and plot the peak area against concentration to generate a calibration curve.

-

Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment.

-

Concentration Determination: Use the peak areas of the experimental samples and the equation from the calibration curve to determine the concentration of the diluted samples.[14]

-

Solubility Calculation: Account for the dilution factor to calculate the final solubility of the compound in the original organic solvent. Report the results in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

Organizing the experimental results in a clear and concise manner is essential for comparison and interpretation.

Solubility Data Summary

The quantitative solubility data should be summarized in a table. Solvents should be grouped by their class and polarity to facilitate the identification of trends.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | Experimental Value |

| Ethanol | 4.3 | Experimental Value | |

| Polar Aprotic | Acetonitrile | 5.8 | Experimental Value |

| Acetone | 5.1 | Experimental Value | |

| Ethyl Acetate | 4.4 | Experimental Value | |

| Tetrahydrofuran (THF) | 4.0 | Experimental Value | |

| Nonpolar | Toluene | 2.4 | Experimental Value |

| Hexane | 0.1 | Experimental Value |

Interpreting the Results

The relationship between solvent properties and the observed solubility provides deep insights into the intermolecular forces at play.

Factors Influencing Solubility Diagram

Caption: Key molecular properties governing solubility.

A thorough analysis should correlate the experimental data in Table 1 with these principles. For example, a high solubility in methanol would be attributed to strong hydrogen bonding between the succinimide ring and the hydroxyl group of the solvent. Conversely, poor solubility in hexane would be explained by the inability of the nonpolar solvent to disrupt the strong solute-solute interactions of the crystalline solid.[15][16]

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically-grounded protocol for determining the solubility of this compound in a range of organic solvents. By combining the robust shake-flask method with precise HPLC analysis, researchers can generate high-quality, reliable data essential for informed decision-making in the drug development pipeline. The theoretical framework presented allows for a deeper understanding of the physicochemical forces driving solubility, enabling predictive reasoning for novel solvent systems. Future work should include determining the temperature dependence of solubility to calculate important thermodynamic parameters such as the enthalpy and entropy of dissolution.[17]

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Unknown Source. (n.d.).

- Google Patents. (n.d.). EP1428015A1 - A method of measuring solubility.

- Environmental Protection Agency. (2025, October 15). (S)-2-(3-fluorophenyl) pyrrolidine Properties.

- Cysewski, P., et al. (2022). Predicting drug solubility in organic solvents mixtures. As published in a relevant scientific journal.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from Physical Chemistry Research website.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website.

- Phenomenex. (n.

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. physchemres.org [physchemres.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 6. sciforum.net [sciforum.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. protocols.io [protocols.io]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

Electronic and Conformational Matrix of N-(2-Fluorophenyl)succinimide: A Technical Guide

Executive Summary

The N-(2-fluorophenyl)succinimide scaffold represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in anticonvulsant drug design (e.g., phensuximide analogs) and a robust linker in antibody-drug conjugates (ADCs). Its utility stems from the unique electronic perturbation introduced by the ortho-fluorine atom. Unlike its para-substituted counterparts, the ortho-fluorine exerts a dual influence: it sterically locks the conformation of the N-aryl bond while electronically deactivating the aromatic ring against metabolic oxidation.

This guide provides a comprehensive analysis of the electronic properties, conformational dynamics, and hydrolytic stability of this scaffold. It synthesizes crystallographic data with kinetic principles to offer a self-validating framework for researchers utilizing this moiety in drug development.

Electronic Architecture

The electronic behavior of N-(2-fluorophenyl)succinimide is governed by the interplay between the strong electronegativity of fluorine and the resonance demands of the succinimide ring.

The Ortho-Fluorine Effect

The fluorine atom at the ortho position (C2) introduces a significant inductive electron-withdrawing effect (-I), which is dominant over its resonance electron-donating effect (+R). This creates a localized region of high electron density (negative electrostatic potential) at the fluorine, while simultaneously depleting electron density from the phenyl ring carbons.

-

Dipole Moment Vector: The C-F bond dipole opposes the C=O dipoles of the succinimide ring. In the preferred conformation, these dipoles align to minimize electrostatic repulsion, influencing the overall polarity of the molecule.

-

Nitrogen Lone Pair Availability: The nitrogen atom of the succinimide is part of a cyclic imide system. Its lone pair is heavily delocalized into the two carbonyl groups (

), rendering the nitrogen essentially non-basic (pKa of conjugate acid < -1). The ortho-fluorine further reduces the basicity of the system via through-space field effects, though this effect is secondary to the resonance delocalization.

Electrostatic Potential Map (ESP) Implications

In binding pockets, the ortho-fluorine acts as a weak hydrogen bond acceptor but a strong electrostatic anchor. The electron-deficient center of the phenyl ring (induced by the F and the imide N) often engages in

Conformational Dynamics

Unlike N-phenylsuccinimide, which possesses a relatively low barrier to rotation around the N-C(phenyl) bond, the ortho-fluorine analog exhibits restricted rotation due to steric hindrance.

Twist Angle and Planarity

Crystallographic studies of the analogous N-(2-chlorophenyl)succinimide reveal a non-planar conformation with a dihedral angle (

-

Steric Driver: The ortho-fluorine atom (Van der Waals radius ~1.47 Å) clashes with the carbonyl oxygen atoms of the succinimide ring if the system attempts to adopt a planar conformation (

). -

Electronic Driver: The twisted conformation minimizes the repulsion between the lone pairs of the fluorine and the carbonyl oxygens.

-

Result: The molecule exists as a chiral conformer in the crystal lattice (atropisomerism is possible at low temperatures, but rapid rotation occurs at physiological temperatures). This twist disrupts conjugation between the phenyl ring and the imide nitrogen, isolating their electronic systems more effectively than in para-substituted analogs.

Physicochemical Consequences[1][2][3][4][5]

Hydrolytic Stability

The stability of the succinimide ring is a critical parameter for drug shelf-life and metabolic fate. The hydrolysis follows an A-2 mechanism (acid-catalyzed, bimolecular) or base-catalyzed ring opening.

-

Steric Shielding: The ortho-fluorine provides a "steric umbrella" that retards the approach of nucleophiles (water or hydroxide) to the proximal carbonyl carbon.

-

Electronic Activation: Counteracting the steric shield, the electron-withdrawing nature of fluorine makes the carbonyl carbons more electrophilic.

-

Net Effect: Experimental data suggests that ortho-substitution generally increases stability relative to unsubstituted N-phenylsuccinimide, as the steric retardation dominates the electronic activation [2].

Lipophilicity (LogP)

Fluorination is a classic strategy to modulate lipophilicity.

-

Predicted LogP: ~0.4 - 0.6.

-

Mechanism: The high electronegativity of fluorine reduces the polarizability of the phenyl ring. However, the ortho-twist exposes the hydrophobic edge of the phenyl ring while burying the polar imide bond partially. This results in a modest increase in LogP compared to the non-fluorinated parent, enhancing membrane permeability without significantly compromising solubility.

Medicinal Chemistry Applications

Metabolic Blocking

The C2 (ortho) and C4 (para) positions of N-phenyl rings are primary sites for Cytochrome P450-mediated hydroxylation.

-

Strategy: Substitution with fluorine at the ortho position blocks this metabolic soft spot. The C-F bond energy (~116 kcal/mol) renders it metabolically inert to oxidative cleavage.

-

Outcome: Extended half-life (

) and reduced clearance.

Bioisosterism

The N-(2-fluorophenyl)succinimide moiety is often used as a bioisostere for N-(2-chlorophenyl) or N-(2-methylphenyl) groups. It mimics the steric bulk of the methyl group while imparting the electronic properties of the chloro group, often improving binding affinity through multipolar interactions.

Experimental Protocols

Synthesis of N-(2-Fluorophenyl)succinimide

This protocol utilizes a robust two-step dehydration method, favored for its scalability and purity over one-pot microwave methods.

Reagents:

-

Succinic anhydride (1.0 equiv)

-

2-Fluoroaniline (1.0 equiv)

-

Acetic anhydride (excess)

-

Sodium acetate (catalytic)

-

Toluene (Solvent A)

Workflow:

-

Amidation: Dissolve succinic anhydride in Toluene at 50°C. Add 2-fluoroaniline dropwise. A precipitate (succinamic acid intermediate) will form immediately. Stir for 2 hours.

-

Isolation 1: Filter the solid N-(2-fluorophenyl)succinamic acid. Wash with cold toluene.

-